![molecular formula C19H17NO5S B2600023 N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 2097899-15-3](/img/structure/B2600023.png)
N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide” is a complex organic molecule that contains several heterocyclic rings, including a furan ring, a thiophene ring, and a 1,4-benzodioxine ring . These types of structures are often found in bioactive compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR and IR spectroscopy . The presence of various heteroatoms (O, N, S) and functional groups (hydroxyl, carboxamide) would give rise to characteristic signals in these spectra .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich heterocycles and the polar functional groups. For instance, the furan and thiophene rings might undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar functional groups and aromatic rings would likely make it relatively high in molecular weight and possibly soluble in polar solvents .Applications De Recherche Scientifique
Synthesis and Reactivity
This compound has been involved in various synthesis and reactivity studies. Aleksandrov and El’chaninov (2017) synthesized N-(1-Naphthyl)furan-2-carboxamide and further treated it to obtain thioamide, which was used in electrophilic substitution reactions. These reactions have potential applications in developing novel compounds with specific properties (Aleksandrov & El’chaninov, 2017). Similarly, Mochalov et al. (2016) conducted Camps cyclization of N-substituted furan-2-carboxamides, leading to various quinolin-4(1H)-ones. This process illustrates the compound's versatility in organic synthesis (Mochalov et al., 2016).
Pharmacological Applications
Siddiqa et al. (2022) synthesized N-(4-bromophenyl)furan-2-carboxamide and investigated its in vitro anti-bacterial activities against drug-resistant bacteria. This highlights the compound's potential use in developing new antibacterial agents (Siddiqa et al., 2022). In another study, Ukrainets et al. (2016) utilized bioisosteric replacement methodology to enhance the analgesic properties of related compounds. This approach could be applied to N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide to develop new analgesics (Ukrainets et al., 2016).
Applications in Solar Energy
Se Hun Kim et al. (2011) explored the use of phenothiazine derivatives with furan as a conjugated linker in dye-sensitized solar cells. The efficiency of these cells was significantly enhanced, suggesting the potential application of this compound in solar energy conversion (Se Hun Kim et al., 2011).
Antimicrobial and Antiviral Properties
Yu Yongshi et al. (2017) synthesized a series of furan-carboxamide derivatives and found them to be potent inhibitors of the influenza A H5N1 virus. This study indicates the potential use of this compound in antiviral therapies (Yu Yongshi et al., 2017).
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5S/c21-18(16-10-24-14-4-1-2-5-15(14)25-16)20-12-19(22,13-7-9-26-11-13)17-6-3-8-23-17/h1-9,11,16,22H,10,12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPBHSMPDCPRNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCC(C3=CSC=C3)(C4=CC=CO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
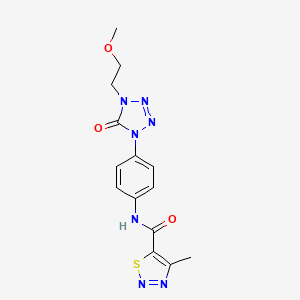
![N-[3-(3-FLUOROPHENYL)-2-(2-OXOIMIDAZOLIDIN-1-YL)PROPYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE](/img/structure/B2599943.png)


![N-[5-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(N-methylmethanesulfonamido)acetamide](/img/structure/B2599948.png)
![N-butyl-4-[2-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2599950.png)
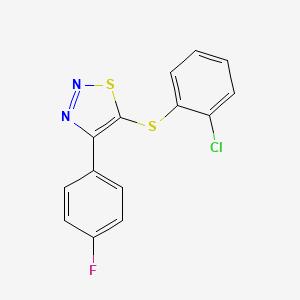
![Ethyl 2-({[(1-cyanocyclohexyl)carbamoyl]methyl}(cyclopropyl)amino)acetate](/img/structure/B2599955.png)
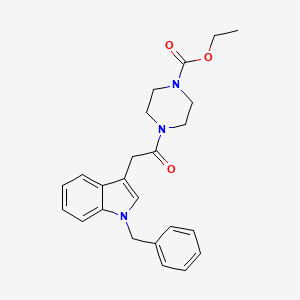
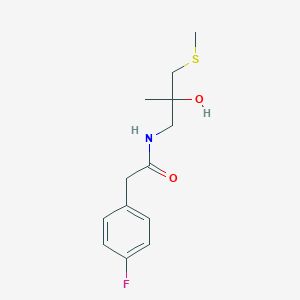
![2-[7-benzyl-8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2599958.png)

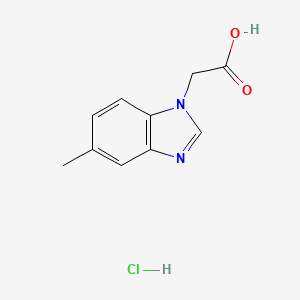
![3-(2H-1,3-benzodioxol-5-yl)-6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2599963.png)
